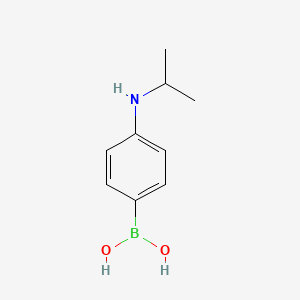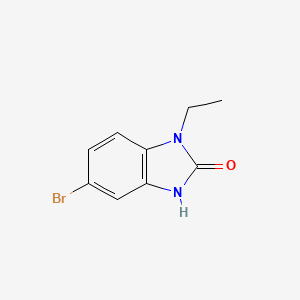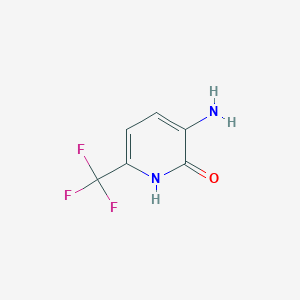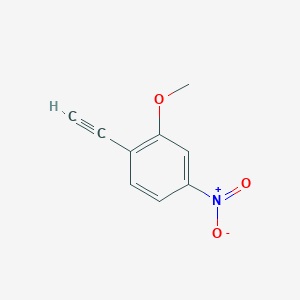
4-(氨基甲基)嘧啶盐酸盐
描述
科学研究应用
4-嘧啶甲胺(盐酸盐)在科学研究中具有广泛的应用,包括:
作用机制
4-嘧啶甲胺(盐酸盐)的作用机制涉及它与特定分子靶标和途径的相互作用。 氨甲基使其能够参与各种生化反应,影响诸如酶活性信号转导等过程 . 该化合物的结构使其能够与特定受体或酶结合,调节其活性,从而产生所需的治疗效果 .
类似化合物:
2-氨甲基嘧啶(盐酸盐): 结构相似,但氨甲基位于不同的位置.
4-氨基嘧啶: 缺乏氨甲基,但共享嘧啶核心.
独特性: 4-嘧啶甲胺(盐酸盐)的独特之处在于其在嘧啶环上的特定氨甲基取代基,赋予其独特的化学和生物学特性。 这种取代使得它在化学反应和生物系统中具有独特的相互作用,使其成为各种应用中宝贵的化合物 .
生化分析
Biochemical Properties
4-(Aminomethyl)pyrimidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase, which is crucial for the de novo synthesis of pyrimidines . These interactions often involve the binding of 4-(Aminomethyl)pyrimidine hydrochloride to the active sites of enzymes, influencing their activity and, consequently, the metabolic pathways they regulate.
Cellular Effects
The effects of 4-(Aminomethyl)pyrimidine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, 4-(Aminomethyl)pyrimidine hydrochloride can alter gene expression patterns, leading to changes in the production of proteins involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 4-(Aminomethyl)pyrimidine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with dihydroorotate dehydrogenase results in the inhibition of this enzyme, thereby affecting pyrimidine biosynthesis . Furthermore, 4-(Aminomethyl)pyrimidine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminomethyl)pyrimidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Aminomethyl)pyrimidine hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)pyrimidine hydrochloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory properties, by modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response before toxicity occurs.
Metabolic Pathways
4-(Aminomethyl)pyrimidine hydrochloride is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are essential for the synthesis of pyrimidine nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(Aminomethyl)pyrimidine hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can impact its activity and function.
Subcellular Localization
The subcellular localization of 4-(Aminomethyl)pyrimidine hydrochloride is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the mitochondria can influence mitochondrial function and energy production, while its localization in the nucleus can affect gene expression and DNA replication.
准备方法
合成路线和反应条件: 4-嘧啶甲胺(盐酸盐)的合成通常涉及在受控条件下,将嘧啶衍生物与氨甲基进行反应。 一种常见的方法包括向嘧啶环中添加氨甲基,然后形成盐酸盐 .
工业生产方法: 4-嘧啶甲胺(盐酸盐)的工业生产通常涉及使用高纯度起始原料和优化的反应条件进行大规模反应,以确保最大产量和纯度。 该工艺可能包括结晶、过滤和干燥等步骤,以获得最终产品 .
化学反应分析
反应类型: 4-嘧啶甲胺(盐酸盐)经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变氨甲基。
取代: 在适当条件下,氨甲基可以被其他官能团取代.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应可能涉及卤代烷烃或酰氯等试剂.
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生具有附加官能团的嘧啶衍生物,而取代反应可以产生各种取代的嘧啶 .
相似化合物的比较
2-Aminomethylpyrimidine (hydrochloride): Similar in structure but with the aminomethyl group at a different position.
4-Aminopyrimidine: Lacks the aminomethyl group but shares the pyrimidine core.
Uniqueness: 4-Pyrimidine Methanamine (hydrochloride) is unique due to its specific aminomethyl substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. This substitution allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
属性
IUPAC Name |
pyrimidin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYUPLGHQKJENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655061 | |
| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138011-17-2 | |
| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine](/img/structure/B1388061.png)
![5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid](/img/structure/B1388062.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B1388064.png)


![tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B1388068.png)



![5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile](/img/structure/B1388077.png)


